N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide
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Overview
Description
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core fused with a biphenyl carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazoline core to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline or biphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the quinazoline or biphenyl rings .
Scientific Research Applications
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and neurodegenerative disorders due to its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- 2-phenyl-5,6,7,8-tetrahydroquinazoline
- 5-oxo-5,6,7,8-tetrahydroquinazoline derivatives
- N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Uniqueness
What sets N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide apart is its unique biphenyl carboxamide group, which enhances its binding affinity and specificity for certain molecular targets. This structural feature may contribute to its higher potency and selectivity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C27H21N3O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)-4-phenylbenzamide |
InChI |
InChI=1S/C27H21N3O2/c31-25-16-22(19-9-5-2-6-10-19)15-24-23(25)17-28-27(29-24)30-26(32)21-13-11-20(12-14-21)18-7-3-1-4-8-18/h1-14,17,22H,15-16H2,(H,28,29,30,32) |
InChI Key |
LFHGLRAWHVHWQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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